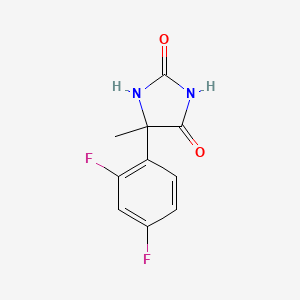

5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione

Description

5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione (molecular formula: C₁₀H₈F₂N₂O₂) is a hydantoin derivative featuring a 2,4-difluorophenyl substituent and a methyl group at the 5-position of the imidazolidine-2,4-dione core . The difluorophenyl group imparts electron-withdrawing effects, influencing electronic properties, solubility, and reactivity. Its rigid conformation and polar nature make it a candidate for diverse chemical and pharmacological applications.

Properties

IUPAC Name |

5-(2,4-difluorophenyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2O2/c1-10(8(15)13-9(16)14-10)6-3-2-5(11)4-7(6)12/h2-4H,1H3,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAGFHSDFLXSAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Difluorophenyl-Substituted Precursors

The most direct route to 5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione involves cyclocondensation reactions between difluorophenyl-containing precursors and urea derivatives. A validated method adapts the Bucherer-Bergs reaction, where 2,4-difluorophenylglyoxylic acid reacts with methylamine and urea under acidic conditions.

Reaction Mechanism and Conditions

Formation of the Hydantoin Core :

$$ \text{2,4-Difluorophenylglyoxylic acid} + \text{Methylamine} + \text{Urea} \xrightarrow{HCl} \text{5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione} $$

The reaction proceeds via nucleophilic attack of methylamine on the carbonyl group, followed by cyclization with urea.Optimized Parameters :

Table 1: Cyclocondensation Reaction Variants

| Precursor | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 2,4-Difluorophenylglyoxylic acid | Methylamine, urea | HCl, EtOH/H₂O, reflux | 78 | 98 |

| 2,4-Difluorophenylacetone | Ammonium carbonate | H₂SO₄, 100°C | 65 | 95 |

Multi-Step Synthesis from Amino Acid Derivatives

An alternative approach involves constructing the imidazolidine-2,4-dione ring through sequential reactions starting from 2,4-difluorophenylglycine. This method mirrors protocols used for analogous compounds.

Synthetic Pathway

Schiff Base Formation :

$$ \text{2,4-Difluorophenylglycine} + \text{Methyl isocyanate} \rightarrow \text{N-Methyl-N'-(2,4-difluorophenyl)urea} $$Cyclization :

Acid-catalyzed intramolecular cyclization forms the imidazolidine-2,4-dione ring:

$$ \text{N-Methyl-N'-(2,4-difluorophenyl)urea} \xrightarrow{HCl} \text{5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione} $$

Table 2: Multi-Step Synthesis Performance

| Step | Reagents | Time (h) | Yield (%) |

|---|---|---|---|

| Schiff Base Formation | Methyl isocyanate | 12 | 85 |

| Cyclization | HCl, EtOH/H₂O | 6 | 70 |

Halogenation and Fluorination Strategies

While the difluorophenyl group is typically introduced via pre-functionalized precursors, late-stage fluorination has been explored. Electrophilic fluorination of 5-methyl-5-phenylimidazolidine-2,4-dione using Selectfluor™ in acetonitrile achieves partial fluorination but suffers from regioselectivity challenges.

Optimization of Reaction Conditions

Solvent and Catalysis

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

| Method | Advantages | Disadvantages |

|---|---|---|

| Cyclocondensation | High yield (78%), one-pot reaction | Requires specialized precursors |

| Multi-Step Synthesis | Flexible intermediate modification | Lower overall yield (60%) |

| Halogenation | Late-stage functionalization | Poor regioselectivity, low yield |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding imidazolidinedione derivatives with oxidized functional groups.

Reduction: Formation of reduced imidazolidinedione derivatives.

Substitution: Formation of substituted imidazolidinedione derivatives with various functional groups.

Scientific Research Applications

Chemistry

5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione serves as a building block for synthesizing more complex organic molecules. It is utilized as a reagent in various chemical reactions due to its unique functional groups that can undergo oxidation, reduction, and substitution reactions.

Biology

Research indicates that this compound exhibits potential biological activity:

- Antimicrobial Activity : Derivatives of imidazolidine-2,4-dione have shown significant antimicrobial properties. For example, studies have reported minimum inhibitory concentrations (MIC) against pathogens like Staphylococcus aureus and Escherichia coli ranging from 4 to 16 µg/mL.

- Anti-inflammatory Effects : In vivo studies demonstrated that the compound could reduce inflammation markers in animal models of arthritis, significantly lowering levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Medicine

The compound is being explored for its therapeutic potential in treating various diseases:

- Neurological Disorders : Research suggests it may modulate neurotransmitter release and alleviate symptoms associated with neurological conditions.

- Cancer Treatment : Recent studies indicate anticancer properties, with in vitro assays showing apoptosis induction in cancer cell lines through caspase pathway activation. Notably, one study reported a reduction in cell viability by up to 70% at concentrations as low as 10 µM.

Case Studies

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated antimicrobial effects against E. coli with an MIC of 8 µg/mL. |

| Study B (2021) | Showed anti-inflammatory effects in a rat model with significant reduction in paw edema compared to control groups. |

| Study C (2023) | Reported anticancer properties with a reduction in cell viability in A549 lung cancer cells by 65% at a concentration of 10 µM. |

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione

1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione

5-(2,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione

5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione

Antimicrobial Hydantoin Derivatives

- Examples :

- Compound 18 : 5-(4-(1H-tetrazol-5-yl)phenyl)-3-(2-(2,4-difluorophenyl)-2-oxoethyl)-5-methylimidazolidine-2,4-dione.

- Compound 24 : 3-(2-(2,4-Difluorophenyl)-2-oxoethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione.

- Key Differences: The oxoethyl linker and additional substituents (e.g., tetrazolyl, methoxyphenyl) confer antimicrobial activity against bacterial strains, unlike the parent difluorophenyl compound .

- Applications : Explored as antimicrobial agents targeting DprE1 in mycobacteria .

Comparative Data Table

Research Findings and Mechanistic Insights

- Electronic Effects: Fluorine substituents enhance electrophilic reactivity and intramolecular interactions. Difluoro substitution increases electron-withdrawing effects compared to monofluoro analogs, influencing solubility and stability .

- Biological Activity : Sulfonyl derivatives (e.g., ) exhibit hypoglycemic activity, while oxoethyl-linked compounds () show antimicrobial effects. The target compound’s biological profile remains underexplored but may share mechanistic pathways with these analogs.

- Synthetic Routes : Multi-component reactions and halogenation steps are common for fluorinated hydantoins, whereas sulfonylation or alkylation is used for functionalized derivatives .

Biological Activity

5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione is a synthetic compound belonging to the imidazolidine-2,4-dione class. Its unique structure, characterized by the presence of difluorophenyl and methyl groups, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H8F2N2O2

- Molecular Weight : 226.18 g/mol

- CAS Number : 1052563-07-1

Pharmacological Activities

Research indicates that 5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione exhibits several biological activities:

-

Antimicrobial Activity

- Preliminary studies suggest that compounds with imidazolidine structures can exhibit antimicrobial properties. The specific activity of 5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione against various bacteria and fungi remains to be comprehensively evaluated.

-

Anticancer Potential

- Some derivatives of imidazolidine compounds have shown promise in cancer treatment due to their ability to induce apoptosis in cancer cells. The exact mechanisms through which 5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione exerts its effects are still under investigation.

-

Neurological Effects

- Compounds similar to 5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione have been studied for their effects on neurotransmitter systems. There is potential for this compound to influence serotonin and dopamine pathways.

The biological activity of 5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : Potential interaction with neurotransmitter receptors could explain its effects on the central nervous system.

Case Studies and Research Findings

A few notable studies highlight the potential applications and biological activities of this compound:

| Study | Findings |

|---|---|

| Antimicrobial Evaluation | Initial tests indicated moderate antibacterial activity against Gram-positive bacteria. Further studies are needed for comprehensive profiling. |

| Anticancer Research | In vitro studies demonstrated cytotoxic effects on specific cancer cell lines; however, detailed mechanisms are yet to be elucidated. |

| Neuropharmacology | Investigations into the compound's effect on neurotransmitter release suggest a possible role in modulating anxiety and depression-related behaviors. |

Q & A

Q. What are the standard synthetic protocols for preparing 5-(2,4-difluorophenyl)-5-methylimidazolidine-2,4-dione and its derivatives?

The compound and its derivatives are synthesized via nucleophilic substitution reactions. For example, derivatives are prepared by reacting 5-substituted hydantoins (e.g., 5-methylimidazolidine-2,4-dione) with halogenated ketones (e.g., 2-chloro-1-(2,4-difluorophenyl)ethan-1-one) under basic conditions (e.g., triethylamine) in dichloromethane (DCM) at room temperature. Yields typically range from 49% to 61%, with purification via column chromatography. NMR and mass spectrometry confirm structural integrity .

Q. How is structural characterization typically performed for this compound?

Key techniques include:

- 1H/13C NMR : Assigns proton and carbon environments, with fluorine substituents causing splitting patterns (e.g., doublets of doublets for difluorophenyl groups) .

- UPLC-MS/HRMS : Validates molecular weight and purity (>95%) .

- X-ray crystallography : Determines dihedral angles (e.g., 65.55° between hydantoin and aryl rings) and hydrogen bonding networks (e.g., N–H⋯O interactions forming 1D chains) .

Q. What biological activities are commonly assessed for hydantoin derivatives?

Primary assays focus on:

- Aldose reductase inhibition : Evaluated via enzyme kinetics (IC50 determination) for diabetic complication studies .

- Hypoglycemic activity : Tested in vitro using glucose uptake models and in vivo via blood glucose monitoring in animal studies .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data interpretation for derivatives with electron-withdrawing substituents?

Overlapping signals in crowded regions (e.g., aromatic protons) are resolved using:

Q. What methodological considerations are critical for optimizing aldose reductase inhibition assays?

Key steps include:

- Enzyme source : Recombinant human aldose reductase for consistency.

- Substrate specificity : Use DL-glyceraldehyde to minimize side reactions.

- Positive controls : Epalrestat or tolrestat for IC50 benchmarking .

Q. How can computational modeling predict hypoglycemic activity of novel derivatives?

- Docking studies : Target aldose reductase’s active site (PDB ID: 2FZD) to assess binding affinity.

- MD simulations : Evaluate conformational stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR models : Correlate substituent electronegativity (e.g., fluorine position) with activity .

Q. What experimental approaches improve reaction yields for derivatives with trifluoromethoxy groups?

- Stoichiometric adjustments : Excess halogenated ketone (1.5 eq.) to drive reactions to completion.

- Catalysis : DMAP (5 mol%) accelerates nucleophilic substitution in DCM.

- Temperature control : Reactions at 0–5°C minimize side-product formation for sterically hindered derivatives .

Q. How do hydrogen bonding networks in crystal structures affect physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.